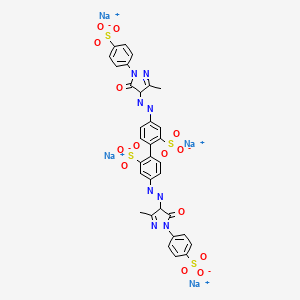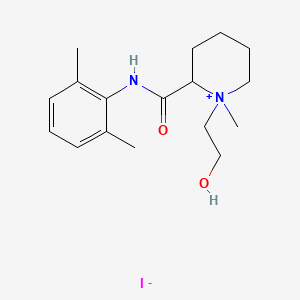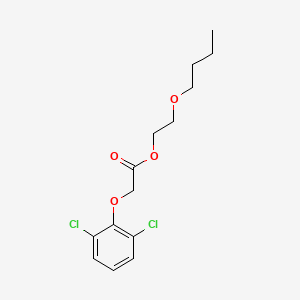
2-Butoxyethyl (2,6-dichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl (2,6-dichlorophenoxy)acetate is a chemical compound with the molecular formula C₁₄H₁₈Cl₂O₄. It is a member of the family of 2,6-dichlorophenoxyacetic acid compounds and is commonly used as a herbicide. This compound is known for its effectiveness in controlling broadleaf weeds and is widely used in agricultural and non-agricultural settings .
Vorbereitungsmethoden
The synthesis of 2-Butoxyethyl (2,6-dichlorophenoxy)acetate typically involves the esterification of 2,6-dichlorophenoxyacetic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 100-120°C and maintaining it for several hours to ensure complete esterification .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
2-Butoxyethyl (2,6-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce 2,6-dichlorophenoxyacetic acid and 2-butoxyethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl (2,6-dichlorophenoxy)acetate has several scientific research applications:
Agriculture: It is widely used as a herbicide to control broadleaf weeds in various crops, including cereals, maize, and sugarcane.
Environmental Science: The compound is studied for its environmental fate and impact.
Toxicology: Studies investigate the toxicological effects of the compound on humans and animals.
Wirkmechanismus
The mechanism of action of 2-Butoxyethyl (2,6-dichlorophenoxy)acetate involves its absorption by plant leaves and translocation to the meristematic tissues. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible plants .
Vergleich Mit ähnlichen Verbindungen
2-Butoxyethyl (2,6-dichlorophenoxy)acetate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar applications and mode of action.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A herbicide with a similar structure and mode of action but with different selectivity and effectiveness against specific weed species.
The uniqueness of this compound lies in its enhanced efficacy and broader spectrum of weed control compared to other similar compounds .
Eigenschaften
| 75348-53-7 | |
Molekularformel |
C14H18Cl2O4 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
2-butoxyethyl 2-(2,6-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O4/c1-2-3-7-18-8-9-19-13(17)10-20-14-11(15)5-4-6-12(14)16/h4-6H,2-3,7-10H2,1H3 |
InChI-Schlüssel |
RBNIOVDZHJDLIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)COC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



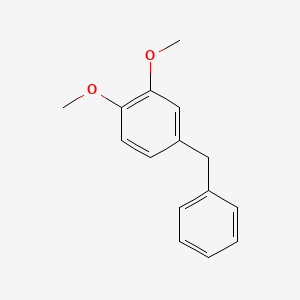
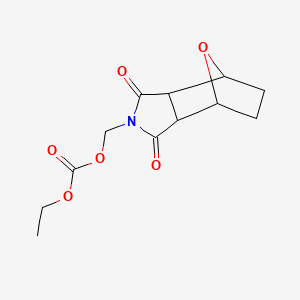
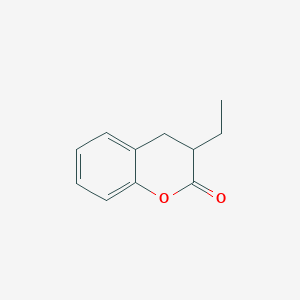
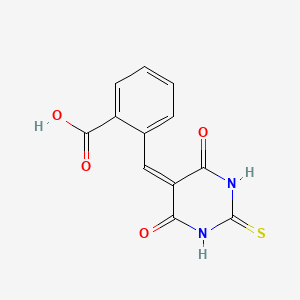
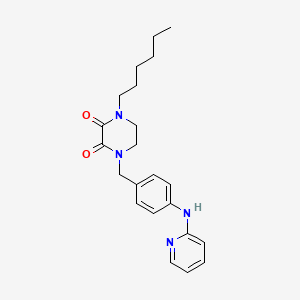
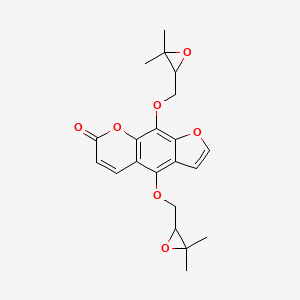
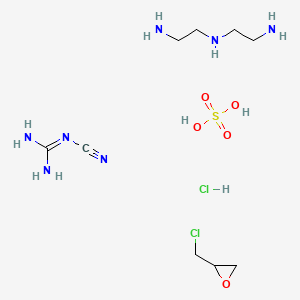

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/no-structure.png)


